molecular formula C25H33ClO6 B14027766 Beclomethasone 21-monopropionate-3,3,3-D3

Beclomethasone 21-monopropionate-3,3,3-D3

Cat. No.: B14027766
M. Wt: 468.0 g/mol
InChI Key: OPNPEZLXXKGRTA-XZUBJLNRSA-N
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Description

Beclomethasone 21-monopropionate-3,3,3-D3 is a deuterated form of beclomethasone 21-monopropionate. It is a synthetic corticosteroid with anti-inflammatory properties. This compound is primarily used in research to study the pharmacokinetics and metabolism of corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beclomethasone 21-monopropionate-3,3,3-D3 involves the deuteration of beclomethasone 21-monopropionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired deuteration level.

Chemical Reactions Analysis

Types of Reactions

Beclomethasone 21-monopropionate-3,3,3-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the compound into its active or inactive forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites of beclomethasone, which are studied for their pharmacological properties.

Scientific Research Applications

Beclomethasone 21-monopropionate-3,3,3-D3 is widely used in scientific research, including:

    Chemistry: Studying the stability and reactivity of deuterated compounds.

    Biology: Investigating the metabolic pathways and bioavailability of corticosteroids.

    Medicine: Researching the pharmacokinetics and therapeutic effects of corticosteroids.

    Industry: Developing new formulations and delivery methods for corticosteroid-based medications.

Mechanism of Action

Beclomethasone 21-monopropionate-3,3,3-D3 exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Beclomethasone dipropionate
  • Beclomethasone 17-monopropionate
  • Dexamethasone
  • Prednisolone

Uniqueness

Beclomethasone 21-monopropionate-3,3,3-D3 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it a valuable tool in research for studying the metabolism and bioavailability of corticosteroids.

Properties

Molecular Formula

C25H33ClO6

Molecular Weight

468.0 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3

InChI Key

OPNPEZLXXKGRTA-XZUBJLNRSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O

Origin of Product

United States

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